N~1~-(3-PYRIDYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE
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Overview
Description
N~1~-(3-PYRIDYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE is a synthetic organic compound that features a pyridyl group and a trifluoromethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-PYRIDYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE typically involves the following steps:
Formation of the Pyridyl Intermediate: The pyridyl group can be introduced through nucleophilic substitution reactions involving pyridine derivatives.
Introduction of the Trifluoromethylphenoxy Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of N1-(3-PYRIDYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-PYRIDYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridyl ketones, while reduction may produce pyridyl alcohols.
Scientific Research Applications
N~1~-(3-PYRIDYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals due to its bioactive properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Materials Science: It is employed in the synthesis of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N1-(3-PYRIDYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The pyridyl group can interact with biological receptors, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea: This compound also contains a trifluoromethyl group and is used extensively in promoting organic transformations.
Trifluoromethyl ketones: These compounds are valuable synthetic targets and intermediates in medicinal chemistry.
Properties
IUPAC Name |
N-pyridin-3-yl-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)10-3-1-5-12(7-10)21-9-13(20)19-11-4-2-6-18-8-11/h1-8H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIYNQIVUGNKBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=CN=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49815920 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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